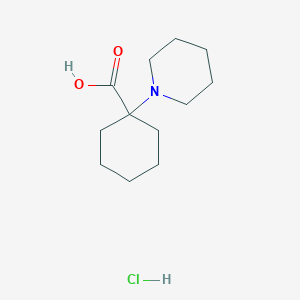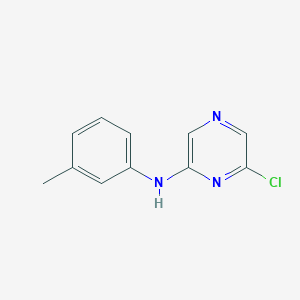
6-Chloro-N-(3-methylphenyl)-2-pyrazinamine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Unfortunately, specific data on the molecular structure of 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine is not available .Scientific Research Applications
6-Chloro-N-(3-methylphenyl)-2-pyrazinamine has been studied extensively for its potential applications in various scientific fields. It has been used as a model compound in biochemical and physiological studies, as well as in drug discovery and development. This compound has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as for its potential to act as an anti-inflammatory agent. This compound has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which could be useful in the treatment of Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine is not fully understood. However, it is thought to act by binding to the active site of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This binding inhibits the enzyme's activity, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to act as an anti-inflammatory agent. This compound has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which could be useful in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
6-Chloro-N-(3-methylphenyl)-2-pyrazinamine has several advantages for use in laboratory experiments. It is a relatively new compound, so there is a great deal of potential for further research. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, so there is still a great deal that is not known about its potential effects and applications. Additionally, it can be difficult to obtain in large quantities, which can limit its use in larger experiments.
Future Directions
There are many potential future directions for research involving 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine. These include further research into its potential to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an anti-inflammatory agent. Additionally, further research into its potential to act as an inhibitor of the enzyme acetylcholinesterase could be useful in the treatment of Alzheimer's disease. Additionally, further research into its potential applications in drug discovery and development could lead to the development of new and effective treatments for various diseases. Finally, further research into its potential to act as a model compound in biochemical and physiological studies could lead to a better understanding of the underlying mechanisms of various biological processes.
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-(3-methylphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBPIXAWTIWXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)

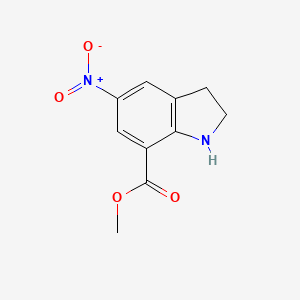

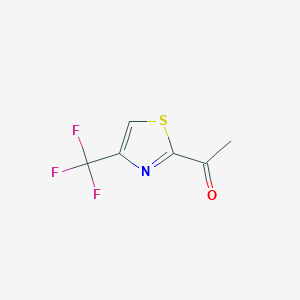


![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)

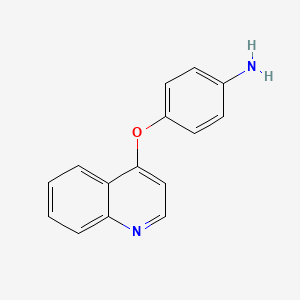
![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)
